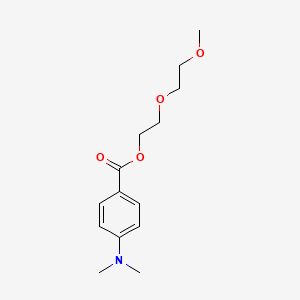
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester involves several steps. One common method is the esterification of benzoic acid derivatives with 2-(2-methoxyethoxy)ethanol in the presence of a catalyst. The reaction conditions typically include an acidic or basic catalyst, elevated temperatures, and sometimes the use of a solvent to facilitate the reaction . Industrial production methods may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The dimethylamino group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Benzoic acid, 4-(dimethylamino)-, 2-(2-methoxyethoxy)ethyl ester can be compared with other similar compounds, such as:
Benzoic acid, 4-methoxy-, ethyl ester: This compound has a similar ester structure but lacks the dimethylamino group, which may result in different chemical and biological properties.
Benzoic acid, 2,4-dimethoxy-: This compound has two methoxy groups on the aromatic ring, which can influence its reactivity and applications. The uniqueness of this compound lies in its specific functional groups and their combined effects on the compound’s properties and applications.
Properties
CAS No. |
184642-91-9 |
|---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
2-(2-methoxyethoxy)ethyl 4-(dimethylamino)benzoate |
InChI |
InChI=1S/C14H21NO4/c1-15(2)13-6-4-12(5-7-13)14(16)19-11-10-18-9-8-17-3/h4-7H,8-11H2,1-3H3 |
InChI Key |
XXCLHVDKGIRKSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)OCCOCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



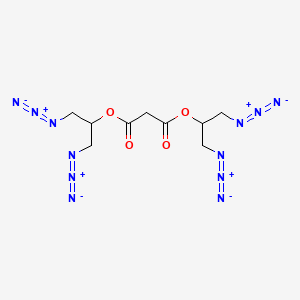
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)
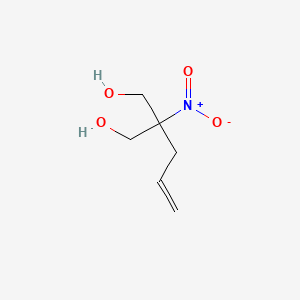
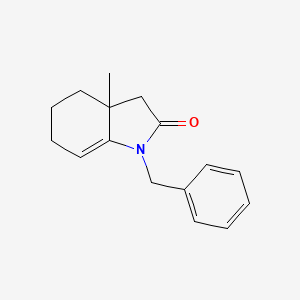

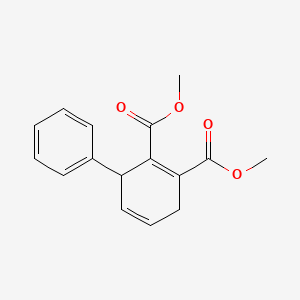
![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)
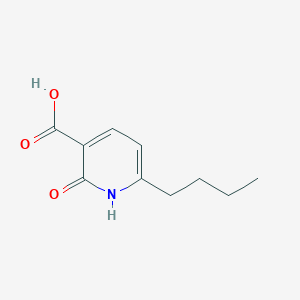
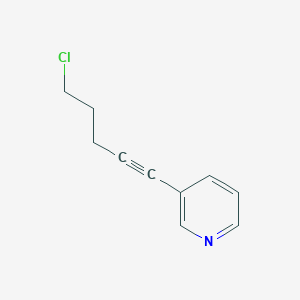
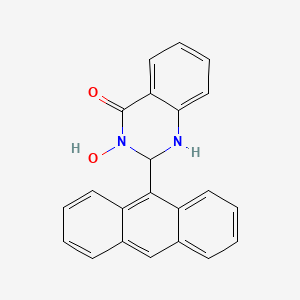
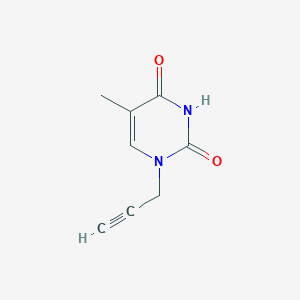
![1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12566724.png)
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
